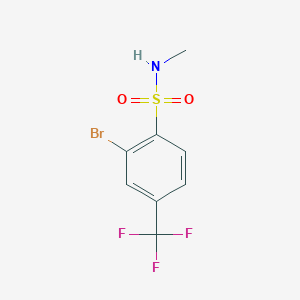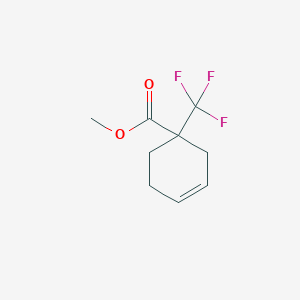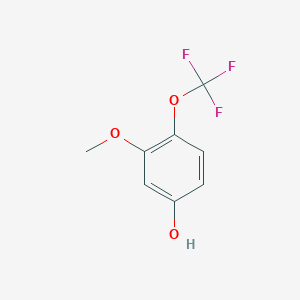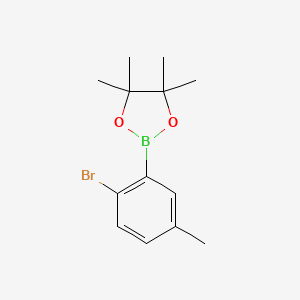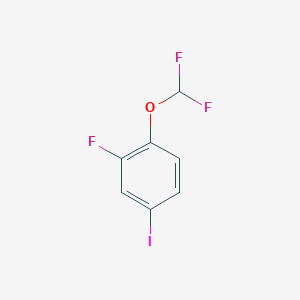
1-(Difluoromethoxy)-2-fluoro-4-iodobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Difluoromethoxy)-2-fluorobenzene is a chemical compound with the molecular weight of 162.11 .
Synthesis Analysis
The synthesis of compounds similar to 1-(Difluoromethoxy)-2-fluoro-4-iodobenzene has been reported in the literature. For instance, a method for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation has been developed . Another synthesis method involves the O-difluoromethylation of β-ketosulfones using sodium chlorodifluoroacetate .科学研究应用
1-(Difluoromethoxy)-2-fluoro-4-iodobenzene has a wide range of applications in scientific research. It can be used as a reagent in organic synthesis, as a catalyst in the synthesis of other compounds, and as a precursor in the synthesis of fluorinated compounds. This compound has also been used in the synthesis of pharmaceuticals, such as antibiotics and anti-inflammatory drugs. Additionally, this compound has been used as a building block in the synthesis of polymers and other materials.
作用机制
The mechanism of action of 1-(Difluoromethoxy)-2-fluoro-4-iodobenzene is not well understood, but it is believed to involve the formation of a reactive intermediate, which then reacts with another compound to form the desired product. The intermediate is believed to be a 1,2-difluoroiodobenzene radical cation, which is formed when this compound is subjected to an electron-deficient environment. This intermediate then reacts with the desired compound to form the product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to be non-toxic and non-irritating to the skin and eyes, and it has been used as a reagent in the synthesis of pharmaceuticals. Additionally, it has been shown to have antimicrobial activity and to be effective against a variety of bacteria, fungi, and viruses.
实验室实验的优点和局限性
1-(Difluoromethoxy)-2-fluoro-4-iodobenzene has several advantages for laboratory experiments, including its low cost, ease of synthesis, and high reactivity. Additionally, its stability and low toxicity make it a suitable reagent for a variety of experiments. However, this compound also has some limitations, such as its tendency to form byproducts and its susceptibility to oxidation.
未来方向
The potential applications of 1-(Difluoromethoxy)-2-fluoro-4-iodobenzene are numerous, and there are many future directions for research. These include further research into the biochemical and physiological effects of this compound, development of new methods for synthesizing this compound, and exploration of new applications for this compound, such as the synthesis of polymers and other materials. Additionally, further research into the mechanism of action of this compound could lead to a better understanding of its reactivity and stability. Finally, further research into the safety and toxicity of this compound could lead to the development of more effective pharmaceuticals and other compounds.
合成方法
1-(Difluoromethoxy)-2-fluoro-4-iodobenzene can be synthesized in a variety of ways, but the most common method involves the reaction of 1,2-difluoroiodobenzene with sodium methoxide in methanol. This reaction is carried out at room temperature and produces this compound in high yields. Other methods for synthesizing this compound include the reaction of 1,2-difluoroiodobenzene with aryl lithium or Grignard reagents in anhydrous solvents, as well as the reaction of 1,2-difluoroiodobenzene with sodium borohydride in anhydrous solvents.
安全和危害
属性
IUPAC Name |
1-(difluoromethoxy)-2-fluoro-4-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3IO/c8-5-3-4(11)1-2-6(5)12-7(9)10/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMXXPWQGIAOQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)F)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

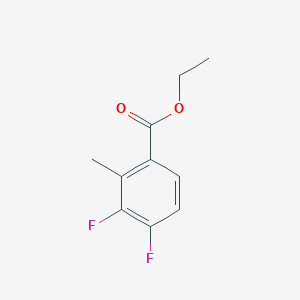
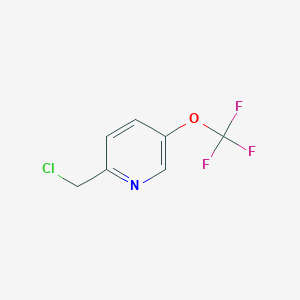
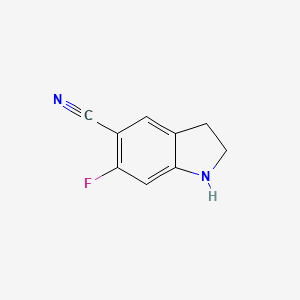
![t-Butyl 8,8-difluoro-2,6-diazaspiro[3.4]octane-6-carboxylate, 95%](/img/structure/B6306330.png)

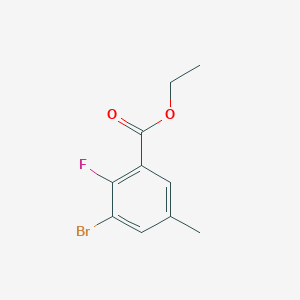
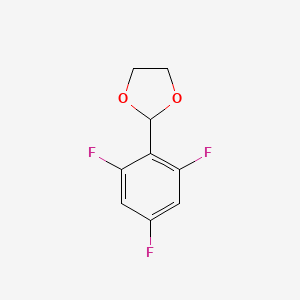
![2-[2-Chloro-5-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6306370.png)
